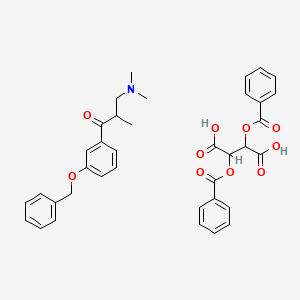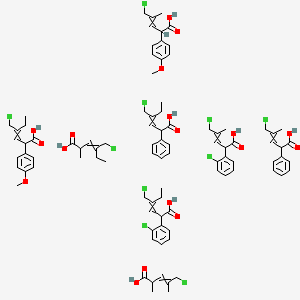
Boc-L-threonine 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-threonine 4-nitrophenyl ester is a chemical compound with the molecular formula C15H20N2O7 and a molecular weight of 340.33 g/mol . It is commonly used in peptide synthesis as an activated ester, facilitating the coupling of amino acids. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrophenyl ester moiety, which makes it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-threonine 4-nitrophenyl ester can be synthesized through the esterification of Boc-L-threonine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction typically takes place in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-L-threonine 4-nitrophenyl ester primarily undergoes nucleophilic substitution reactions, where the 4-nitrophenyl ester group is replaced by a nucleophile such as an amine or an alcohol . This reaction is commonly used in peptide coupling to form peptide bonds .
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Conditions: Room temperature, inert atmosphere
Major Products
The major products formed from these reactions are peptides or esters, depending on the nucleophile used .
Scientific Research Applications
Boc-L-threonine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as an activated ester for the coupling of amino acids in solid-phase peptide synthesis.
Proteomics Research: Employed in the synthesis of peptide-based probes and inhibitors for studying protein functions.
Drug Development: Utilized in the synthesis of peptide-based drug candidates and therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for various biochemical assays and diagnostic applications.
Mechanism of Action
The mechanism of action of Boc-L-threonine 4-nitrophenyl ester involves the activation of the carboxyl group of Boc-L-threonine, making it more reactive towards nucleophiles . The 4-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds or ester linkages . This activation is crucial for efficient peptide coupling and other synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
Boc-L-lysine 4-nitrophenyl ester: Similar in structure but contains a lysine residue instead of threonine.
Boc-L-glutamic acid 4-nitrophenyl ester: Contains a glutamic acid residue and is used for similar peptide coupling reactions.
Boc-L-serine 4-nitrophenyl ester: Contains a serine residue and is also used in peptide synthesis.
Uniqueness
Boc-L-threonine 4-nitrophenyl ester is unique due to the presence of the threonine residue, which has a hydroxyl group that can participate in additional hydrogen bonding and interactions . This property can influence the folding and stability of peptides synthesized using this compound .
Properties
IUPAC Name |
(4-nitrophenyl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURWBXFMOUSMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)

![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)






